5,6-Dimethylpyridin-3-amine physical and chemical properties
5,6-Dimethylpyridin-3-amine physical and chemical properties
An In-depth Technical Guide to 5,6-Dimethylpyridin-3-amine for Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5,6-Dimethylpyridin-3-amine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its structural features, reactivity, synthesis, and safety considerations, offering field-proven insights to facilitate its application in modern drug discovery.
Core Molecular Profile and Physicochemical Properties
5,6-Dimethylpyridin-3-amine, with the CAS number 66093-07-0, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring with two methyl groups at the 5 and 6 positions and an amino group at the 3 position, is fundamental to its chemical behavior and potential biological activity.[1] The presence of the electron-donating amino and methyl groups on the pyridine ring significantly influences its electronic properties, making it a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][2]
Structural and Physical Characteristics
A summary of the key physical and structural properties of 5,6-Dimethylpyridin-3-amine is presented in the table below. The compound is typically a colorless to light yellow solid or liquid, depending on its purity.[1]
| Property | Value | Source |
| CAS Number | 66093-07-0 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1][3] |
| Molecular Weight | 122.17 g/mol | [1] |
| IUPAC Name | 5,6-dimethylpyridin-3-amine | |
| Synonyms | 3-Amino-5,6-dimethylpyridine, 5,6-Dimethyl-3-pyridinamine | [1] |
| Appearance | Solid | |
| Purity | Typically available at 95% | |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | |
| SMILES | Cc1cc(cnc1C)N | [1] |
| InChI | InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3 | |
| InChIKey | FVIPZEZSEOZNTN-UHFFFAOYSA-N |
Spectroscopic and Analytical Characterization
Definitive structural confirmation of 5,6-Dimethylpyridin-3-amine relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and general principles of spectroscopy for aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amine protons. The aromatic protons will appear in the downfield region (typically 6.0-8.5 ppm). The two methyl groups will likely appear as sharp singlets in the upfield region (around 2.0-2.5 ppm). The amine protons (NH₂) will typically present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, influenced by the nitrogen atom and the substituents. The two methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
As a primary aromatic amine, the IR spectrum of 5,6-Dimethylpyridin-3-amine is expected to exhibit characteristic N-H stretching vibrations.[6][7]
-
N-H Stretch: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.[7]
-
N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[6]
-
C-N Stretch: A C-N stretching band for the aromatic amine is anticipated in the 1250-1335 cm⁻¹ range.[6]
-
C-H Stretch: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (122.17). The fragmentation pattern would likely involve the loss of methyl groups and other characteristic fragments of the pyridine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section values for different adducts can aid in identification in ion mobility-mass spectrometry.[3]
Chemical Reactivity and Synthesis
The chemical reactivity of 5,6-Dimethylpyridin-3-amine is dictated by the interplay of the pyridine ring and its substituents. The amino group makes the compound basic and nucleophilic, while the pyridine nitrogen is also a basic site.[1] The electron-donating methyl and amino groups activate the pyridine ring towards electrophilic substitution.
Core Reactivity Profile
Synthetic Approaches
The synthesis of substituted aminopyridines can be approached through various strategies. A common method involves the amination of a corresponding halogenated pyridine precursor.
Hypothetical Synthetic Protocol: Copper-Catalyzed Amination
This protocol is a generalized procedure based on established methods for the synthesis of aminopyridines and should be optimized for the specific synthesis of 5,6-Dimethylpyridin-3-amine.[8]
Materials and Reagents:
-
3-Bromo-5,6-dimethylpyridine
-
Copper(I) oxide (Cu₂O)
-
Aqueous ammonia (28% solution)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Ethylene glycol
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Schlenk tube
Procedure:
-
Inert Atmosphere: To a Schlenk tube, add Cu₂O (5 mol%), K₂CO₃ (20 mol%), and DMEDA (10 mol%) under an argon atmosphere.
-
Addition of Reagents: Add 3-Bromo-5,6-dimethylpyridine (1 equivalent), ethylene glycol (as solvent), and aqueous ammonia (20 equivalents).
-
Reaction: Stir the reaction mixture at 60-80 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure 5,6-Dimethylpyridin-3-amine.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, and aminopyridines are crucial intermediates in the synthesis of a wide range of biologically active compounds.[9] The specific substitution pattern of 5,6-Dimethylpyridin-3-amine makes it a valuable building block for generating libraries of compounds for high-throughput screening and for the rational design of targeted therapies.
The amino group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[2] This can be instrumental in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The overall lipophilicity and electronic properties of the molecule can be fine-tuned through derivatization of the amino group.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5,6-Dimethylpyridin-3-amine. It is classified as a hazardous substance.
GHS Hazard Information
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.
-
Spills: In case of a spill, avoid dust formation. Sweep up and shovel into a suitable container for disposal.[10]
Conclusion
5,6-Dimethylpyridin-3-amine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern and reactive amino group provide a platform for the development of novel molecular architectures with potential therapeutic applications. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and drug development endeavors. Further investigation into its biological activities and the development of efficient and scalable synthetic routes will continue to enhance its importance in the field.
References
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Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][11]triazolo[1,5-a]pyridine. Retrieved from
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PubChem. (n.d.). 4,6-Dimethylpyridin-3-amine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
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